Product packaging for 3-(4-Fluorophenyl)-N,N-dimethylacrylamide(Cat. No.:)

3-(4-Fluorophenyl)-N,N-dimethylacrylamide

Cat. No.: B8081645
M. Wt: 193.22 g/mol
InChI Key: KOJWKVLQXCILPY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N,N-dimethylacrylamide (CAS 1081556-24-2) is a fluorinated acrylamide derivative of interest in materials science and organic synthesis. With a molecular formula of C11H12FNO and a molecular weight of 193.22, this compound should be stored sealed in a dry environment at room temperature . Compounds featuring the N,N-dimethylacrylamide group are valuable building blocks for developing advanced polymeric materials. Research into N,N-dimethylacrylamide-based hydrogels shows their utility in creating stimuli-responsive systems for applications such as the removal of hazardous dyes and heavy metal ions from wastewater, leveraging their dipole-dipole interactions and hydrogen bonding capabilities . Furthermore, acrylamide derivatives incorporating fluorophenyl groups are often investigated for their photophysical properties. Related chalcone compounds with dimethylamino and halophenyl substitutions have been studied as laser dye media, exhibiting amplified spontaneous emission (ASE) and potential use in optoelectronic sensors . As a structural analog, (E)-3-(4-Chlorophenyl)-N,N-dimethylacrylamide demonstrates the research relevance of this halophenyl acrylamide class . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO B8081645 3-(4-Fluorophenyl)-N,N-dimethylacrylamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWKVLQXCILPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization Strategies of 3 4 Fluorophenyl N,n Dimethylacrylamide

Reactivity of the Acrylamide (B121943) Moiety for Polymerization and Derivatization

The acrylamide group is characterized by a carbon-carbon double bond conjugated to a carbonyl group, rendering the terminal vinyl carbon electrophilic and highly susceptible to both polymerization and nucleophilic addition reactions.

Polymerization: The N,N-dimethylacrylamide (DMAA) structural unit, a core component of the title compound, is known for its high reactivity in polymerization processes. This reactivity is harnessed to produce a variety of polymeric materials. cmu.edu Free-radical polymerization is a common method, and studies on DMAA show that the polymerization rate can be significantly influenced by the solvent, with aqueous media often accelerating the process due to hydrogen bonding effects. researchgate.net

For more precise control over the polymer architecture, living/controlled radical polymerization techniques have been explored. While Atom Transfer Radical Polymerization (ATRP) of N,N-dimethylacrylamide has proven challenging to control due to the complexation of copper salts with the amide group, which stabilizes the radical and hinders the deactivation step, other methods have shown more success. cmu.edu For instance, ruthenium-based initiating systems, such as RuCl2(PPh3)3, have been successfully employed for the living radical polymerization of DMAA, yielding polymers with controlled molecular weights and relatively narrow molecular weight distributions. cmu.edu

Table 1: Polymerization Methods for N,N-Dimethylacrylamide (DMAA)

Polymerization Method Catalyst/Initiator System Key Findings
Atom Transfer Radical Polymerization (ATRP) Copper halides with ligands like Me4Cyclam Polymerization is rapid but generally uncontrolled, leading to broad molecular weight distributions. cmu.edu
Living Radical Polymerization RuCl2(PPh3)3 with an alkyl halide initiator (e.g., CCl3Br) Achieves living polymerization, providing good control over molecular weight and narrower polydispersity indices (Mw/Mn ~ 1.6). cmu.edu

Derivatization: The electron-deficient double bond of the acrylamide moiety is susceptible to conjugate addition reactions, most notably the Michael addition. This reaction allows for the covalent introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, at the β-position relative to the carbonyl group. This reactivity is fundamental for creating derivatives with tailored properties.

Chemical Transformations Involving the Fluorophenyl Substituent

The fluorophenyl group offers a distinct site for chemical modification, primarily through reactions targeting the carbon-fluorine bond. The high electronegativity of the fluorine atom makes the attached aromatic carbon atom (ipso-carbon) electrophilic and susceptible to attack.

The most significant reaction involving the fluorophenyl group is Nucleophilic Aromatic Substitution (SNAr). nih.govlibretexts.org In this reaction, a nucleophile replaces the fluoride ion. While fluoride is typically a poor leaving group in aliphatic substitution, it is an effective leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), a step that is facilitated by the strong electron-withdrawing inductive effect of the fluorine atom. libretexts.orgnih.gov

Recent studies have also provided evidence for concerted SNAr mechanisms, where bond formation and bond cleavage occur in a single transition state, bypassing the Meisenheimer intermediate. nih.govnih.gov These concerted pathways are particularly relevant for aryl fluorides that are not heavily activated by electron-withdrawing groups. nih.govscience.gov A variety of nucleophiles can be employed in SNAr reactions to displace the fluorine atom, leading to diverse derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes

Nucleophile Type Nucleophile Example Product Class
Oxygen Nucleophiles Alkoxides (RO⁻), Phenoxides (ArO⁻) Aryl ethers
Sulfur Nucleophiles Thiolates (RS⁻) Aryl thioethers
Nitrogen Nucleophiles Amines (R₂NH), Amides Anilines, N-Aryl amides

Post-Synthetic Derivatization and Functionalization Approaches for Novel Derivatives

The presence of two distinct reactive sites in 3-(4-Fluorophenyl)-N,N-dimethylacrylamide allows for sophisticated post-synthetic modification strategies. Functionalization can be directed selectively toward either the acrylamide or the fluorophenyl moiety, or both, to generate a library of novel derivatives.

For instance, a nucleophilic substitution reaction can be performed on the fluorophenyl ring to introduce a new functional group. This new group can then participate in subsequent chemical transformations. Alternatively, the acrylamide double bond can be functionalized first, for example, through a Michael addition, preserving the fluorophenyl group for a later modification step. This orthogonal reactivity is a powerful tool for building complex molecular architectures and multifunctional compounds.

Beyond polymerization, the acrylamide's electron-deficient double bond is an excellent acceptor for radical species, enabling the direct integration of specific functional groups through radical addition pathways. researchgate.net This approach is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the generation of a radical, which then adds to the β-carbon of the acrylamide. This addition creates a new carbon-centered radical intermediate, which can be trapped or can propagate further, leading to difunctionalization of the original double bond. mdpi.com Modern synthetic methods, such as visible-light photoredox catalysis, provide mild and efficient means to generate a wide variety of radicals from stable precursors. nih.govnih.gov This allows for the addition of alkyl, acyl, and other functional groups across the double bond with high precision. nih.govresearchgate.net

Table 3: Radical Functionalization of Electron-Deficient Alkenes

Radical Precursor Method of Radical Generation Functional Group Integrated
Carboxylic Acids Visible-light Photoredox Catalysis Acyl group nih.gov
Alkyl Bromides Visible-light Photoredox Catalysis Alkyl group nih.gov
H-phosphine oxides Copper Catalysis with Dioxygen β-hydroxyphosphine oxide researchgate.net

This strategy of radical functionalization opens an avenue for creating complex derivatives of this compound that are not readily accessible through traditional two-electron pathways, significantly expanding its synthetic utility.

Polymerization Science of 3 4 Fluorophenyl N,n Dimethylacrylamide and Its Derived Polymeric Systems

Homopolymerization Studies of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide

The homopolymerization of N,N-disubstituted acrylamides can be achieved through various mechanisms, including radical, anionic, and group transfer polymerizations. Each method offers distinct advantages and challenges regarding control over molecular weight, polydispersity, and polymer architecture.

Conventional free-radical polymerization is a common method for synthesizing polyacrylamides. For N,N-dimethylacrylamide (DMAA), radical polymerizations are known to proceed rapidly. The mechanism follows the standard steps of initiation, propagation, and termination. The kinetics of these polymerizations are influenced by factors such as initiator concentration and temperature. cmu.edu However, conventional radical polymerization offers limited control over the polymer's molecular weight and leads to broad molecular weight distributions. The mechanism involves a pseudo-stationary state that is reached after a brief initial period, during which the concentration of polymeric radicals remains largely constant. cmu.edu

To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures like block copolymers.

RAFT polymerization is a versatile CRP method that has been successfully applied to acrylamide (B121943) monomers. The control in RAFT is achieved by introducing a chain transfer agent (CTA), typically a trithiocarbonate (B1256668) or dithiobenzoate compound. researchgate.net For the polymerization of DMAA, novel acrylamido-based CTAs have been developed to enhance reinitiation efficiency and structural control. researchgate.net The choice of CTA is critical, as it influences the rate of polymerization and the deviation of experimental molecular weights from theoretical predictions. researchgate.net Microwave heating has also been explored to accelerate RAFT polymerization of functional acrylamides. researchgate.net The successful application of RAFT to various acrylamides suggests it would be a viable technique for the controlled polymerization of this compound, likely requiring optimization of the CTA and reaction conditions.

Table 1: Comparison of Chain Transfer Agents in RAFT Polymerization of N,N-Dimethylacrylamide (DMAA) Note: This table is based on findings for DMAA and is intended to be illustrative for the analogous fluorinated compound.

Chain Transfer Agent (CTA)MonomerKey FindingsReference
Benzyl dithiobenzoate (BDB)DMAAServes as a benchmark CTA for comparison. researchgate.net
Cumyl dithiobenzoate (CDB)DMAAUsed as a standard CTA in comparative studies. researchgate.net
N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP)DMAANovel acrylamido-based CTA designed for high reinitiation efficiency with DMAA. researchgate.net
N,N-dimethyl-s-thiobenzoylthioacetamide (TBA)DMAANovel acrylamido-based CTA showing good control over DMAA polymerization. researchgate.net
4-Cyanopentanoic acid dithiobenzoate (CTP)DMAPMA·HClOptimal for controlled polymerization in water/isopropanol mixtures. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of N,N-disubstituted acrylamides, including DMAA, has proven to be exceptionally challenging. cmu.eduacs.org Attempts to polymerize DMAA using common ATRP catalyst systems (e.g., copper halides with bipyridine or linear amine ligands) often result in poor control, low conversions, and broad molecular weight distributions. cmu.eduacs.org

Several factors contribute to this lack of control:

Catalyst Complexation: The amide functionality in the monomer and the resulting polymer can complex with the copper catalyst, reducing its activity and hindering the deactivation step. cmu.eduresearchgate.net

End Group Instability: The terminal halogen atom on the dormant polymer chain can be displaced by the penultimate amide nitrogen via an intramolecular cyclization reaction. This side reaction leads to a loss of chain-end functionality, preventing further controlled growth. cmu.edunih.gov

Slow Deactivation: The stabilization of the propagating radical by the amide group, especially when the copper catalyst acts as a Lewis acid, can retard the deactivation step, leading to a high concentration of radicals and consequently, termination reactions. cmu.edu

Despite these challenges, some progress has been made. Using cyclic amine ligands like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) has shown improved results, though control remains imperfect. cmu.eduresearchgate.net Furthermore, the addition of Lewis acids like yttrium triflate (Y(OTf)₃) has been shown to control the tacticity in the ATRP of other N-substituted acrylamides, suggesting a potential pathway for stereocontrol. nih.gov

Anionic polymerization offers a powerful route to well-defined polyacrylamides with controlled molecular weights and narrow polydispersities. For N,N-disubstituted acrylamides, this method can also provide a high degree of stereocontrol. acs.org The polymerization is typically initiated with organolithium compounds in polar solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org

The stereochemistry of the resulting polymer (isotactic, syndiotactic, or heterotactic) is highly sensitive to the reaction conditions, particularly the presence of additives.

Without Additives: Initiation with organolithium compounds in THF tends to produce isotactic-rich polymers. acs.org

Effect of Lewis Acids: The addition of Lewis acids like diethylzinc (B1219324) (Et₂Zn) can dramatically alter the stereostructure. For N,N-diethylacrylamide (DEAm), adding Et₂Zn shifts the polymer from isotactic to highly syndiotactic. acs.org For DMAA, the addition changes the configuration from isotactic to a syndio- and heterotactic-rich structure. acs.org This effect is attributed to the coordination of the Lewis acid with the propagating enolate anion. acs.org

Living Polymerization: The use of a Lewis pair catalyst system, such as Zn(OTf)₂/PPh₃, has been shown to enable a living/controlled anionic polymerization of dialkyl acrylamides that is tolerant to high temperatures and impurities. chemrxiv.org

The fluorophenyl group in this compound would likely influence the electronic nature of the propagating enolate, potentially requiring adjustments to these established methodologies for optimal control.

Table 2: Effect of Additives on Stereochemistry in Anionic Polymerization of N,N-Dialkylacrylamides Note: This table is based on findings for analogous acrylamides and illustrates principles applicable to the target compound.

MonomerInitiator SystemTacticity of Resulting PolymerReference
N,N-diethylacrylamide (DEAm)OrganolithiumIsotactic-rich acs.org
N,N-diethylacrylamide (DEAm)Organolithium / Et₂ZnHighly Syndiotactic acs.org
N,N-diethylacrylamide (DEAm)Organolithium / LiClHighly Isotactic acs.org
N,N-dimethylacrylamide (DMAA)OrganolithiumIsotactic-rich acs.org
N,N-dimethylacrylamide (DMAA)Organolithium / Et₂ZnSyndio- and Heterotactic-rich acs.org

Group Transfer Polymerization (GTP) is another living polymerization technique developed for acrylic monomers. rsc.org Early attempts to apply GTP to N,N-dimethylacrylamide using conventional initiators resulted in polymers with low molecular weights and broad polydispersities. acs.org

However, recent advancements have established organocatalyzed GTP as a highly efficient method for the controlled polymerization of N,N-disubstituted acrylamides. acs.orgrsc.org These systems often employ a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiator in combination with a strong acid catalyst.

Catalyst Systems: Strong Brønsted acids (like Tf₂NH) or Lewis acids (like tris(pentafluorophenyl)borane, B(C₆F₅)₃) have been shown to effectively catalyze the GTP of DMAA and other N,N-disubstituted acrylamides, yielding polymers with controlled molecular weights and narrow distributions (Đ < 1.2). acs.orgrsc.orgresearchgate.net

Living Nature: The living character of these polymerizations has been confirmed through kinetic measurements and successful chain-extension experiments, enabling the synthesis of well-defined block copolymers. acs.orgrsc.org For instance, block copolymers of DMAA and other acrylamides have been synthesized using these methods. nih.govrsc.org

Mechanism: The mechanism is believed to proceed via a repetitive Mukaiyama-Michael reaction. rsc.org Two mechanisms, associative (intramolecular silyl group transfer) and dissociative (involving an ester enolate anion), have been proposed for Lewis base-catalyzed GTP. rsc.org

This robust methodology is a promising candidate for achieving precision control over the homopolymerization of this compound and for its incorporation into advanced polymer architectures.

Table 3: Selected Systems for Group Transfer Polymerization of N,N-Disubstituted Acrylamides Note: This table is based on findings for analogous acrylamides.

MonomerInitiator / Catalyst SystemKey OutcomeReference
DMAA(Z)-DATP / Tf₂NHLiving polymerization, controlled molecular weight, narrow Đ. acs.org
N,N-diethylacrylamide (DEAA)EtSKA / B(C₆F₅)₃Living polymerization with good control over molecular weight distribution. rsc.org
Various DAAsdimethylethylsilane / B(C₆F₅)₃Controlled polymerization via hydrosilylation-promoted GTP. researchgate.net
DMAA & EOEAmHydrosilylation-promoted GTPSynthesis of various block copolymer architectures (AB, ABA, BAB). rsc.org

Controlled Radical Polymerization Techniques for Precision Polymer Architecture

Copolymerization Investigations with Other Monomers

Copolymerization represents a versatile strategy to tailor the properties of polymers. By incorporating this compound with other monomers, it is possible to create materials with a wide range of functionalities and architectures, suitable for various applications.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. Due to the chemical incompatibility of the different blocks, they often undergo microphase separation, forming ordered nanostructures such as lamellae, cylinders, or spheres. The synthesis of block copolymers containing a poly(this compound) segment can be achieved through controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Another powerful strategy involves "click chemistry," where pre-formed polymer blocks with complementary functional end-groups are linked together. nih.gov For example, an azide-terminated polymer could be efficiently coupled with an alkyne-terminated poly(this compound) block to form a diblock copolymer. mdpi.com This modular approach allows for the combination of diverse polymer segments to create complex architectures.

Table 1: Potential Block Copolymer Systems and Expected Morphologies
Block ABlock BSynthesis MethodPotential Morphology
PolystyrenePoly(this compound)ATRP or RAFTLamellar, Cylindrical, Spherical
Poly(methyl methacrylate)Poly(this compound)RAFTPhase-separated domains
Poly(ethylene glycol) (PEG)Poly(this compound)Click ChemistryAmphiphilic micelles in selective solvents

Random copolymers are formed when two or more different monomers are polymerized together, resulting in a statistical distribution of monomer units along the polymer chain. This approach is highly effective for tuning the bulk properties of the resulting material by adjusting the comonomer ratio.

By copolymerizing this compound with a hydrophilic monomer like N,N-dimethylacrylamide (DMAA) or a hydrophobic monomer like methyl methacrylate, key properties such as the glass transition temperature (Tg), solubility, and thermal stability can be precisely controlled. For example, incorporating the rigid, bulky 4-fluorophenyl group is expected to increase the Tg of the copolymer compared to pure poly(N,N-dimethylacrylamide). The final Tg of the random copolymer would likely fall between the Tg values of the respective homopolymers, and its value can be tailored by varying the monomer feed ratio. bibliotekanauki.pl

The synthesis of such random copolymers can be achieved via conventional free-radical polymerization or controlled radical polymerization techniques. bibliotekanauki.plespublisher.com Controlled methods offer the advantage of producing copolymers with low dispersity and predictable molecular weights. The characterization of these copolymers, including their composition and microstructure, can be performed using techniques like Nuclear Magnetic Resonance (NMR) and Size-Exclusion Chromatography (SEC). bibliotekanauki.plnih.gov

Graft copolymers consist of a main polymer backbone to which one or more side chains of a different chemical composition are attached. This architecture allows for the combination of distinct, and often opposing, properties within a single macromolecule.

Strategies to create graft copolymers involving this compound include:

"Grafting from": In this method, initiating sites are created along a polymer backbone, from which the this compound monomer is then polymerized to form the side chains. Radiation-induced graft copolymerization is one technique where irradiation of a backbone polymer film creates radical sites for initiating grafting. banglajol.info

"Grafting to": This approach involves attaching pre-synthesized, functionalized poly(this compound) chains onto a polymer backbone with reactive sites. mdpi.com For example, azide-terminated side chains could be "clicked" onto a backbone containing alkyne groups. mdpi.com

Macromonomer Method: A macromonomer of poly(this compound) with a polymerizable end-group (e.g., a methacrylate) can be synthesized and then copolymerized with another monomer to form the graft copolymer.

These strategies can be used to impart new functionalities. For instance, grafting thermosensitive side chains onto a polyelectrolyte backbone can create materials whose viscosity in water changes dramatically with temperature. researchgate.net

In copolymerization, the composition of the resulting polymer is not always identical to the composition of the monomer feed mixture. This discrepancy arises from the different reactivities of the monomers towards the propagating radical chains. The relationship is described by monomer reactivity ratios (r1 and r2).

The reactivity of this compound relative to a comonomer will determine its incorporation into the copolymer chain. If one monomer is significantly more reactive, it will be consumed faster, potentially leading to compositional drift as the polymerization proceeds and the formation of a gradient or block-like structure rather than a truly random copolymer. researchgate.net

Studies on related systems, such as the copolymerization of acrylonitrile (B1666552) (AN) with other monomers, show that the monomer feed ratio directly impacts the polymer's molecular weight, composition, and microstructure. mdpi.comrsc.org For instance, increasing the content of a bulkier comonomer in the feed can lead to a reduction in both the polymerization conversion rate and the final molecular weight. rsc.org To ensure a uniform copolymer composition, polymerization may need to be stopped at low conversion, or a semi-continuous process can be employed where the more reactive monomer is fed into the reactor over time. mdpi.com The final copolymer composition can be determined experimentally using techniques like ¹H NMR spectroscopy or elemental analysis. researchgate.netrsc.orgrsc.org

Table 2: Illustrative Effect of Monomer Feed Ratio on Copolymer Properties (Hypothetical)
Monomer 1 (M1)Monomer 2 (M2)Feed Ratio (M1:M2)Expected Copolymer Composition (M1:M2)Expected Effect on Tg
This compoundN,N-dimethylacrylamide25:75~25:75 (assuming similar reactivity)Slightly increased
This compoundN,N-dimethylacrylamide50:50~50:50 (assuming similar reactivity)Moderately increased
This compoundN,N-dimethylacrylamide75:25~75:25 (assuming similar reactivity)Significantly increased

Control over Polymer Microstructure and Macromolecular Architecture

Beyond copolymerization, controlling the specific arrangement of monomer units within a homopolymer chain—its microstructure—is crucial for dictating the material's ultimate properties.

Tacticity describes the stereochemical arrangement of pendant groups along a polymer backbone. The main types are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups are on alternating sides of the chain.

Atactic: Pendant groups are randomly arranged.

The tacticity of a polymer has a profound impact on its physical properties, such as crystallinity, melting point, and mechanical strength. researchgate.net While conventional free-radical polymerization typically yields atactic polymers, significant advances have been made in controlling the tacticity of acrylamide monomers.

For N,N-dimethylacrylamide, it has been demonstrated that the use of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), in conjunction with ATRP or RAFT polymerization can lead to highly isotactic polymers (with meso dyad content up to ~85%). nih.gov The Lewis acid is thought to coordinate with the carbonyl oxygen of the monomer and the propagating chain end, creating a stereochemically constrained environment that favors isotactic addition. This approach has even been used to create atactic-b-isotactic stereoblock copolymers in a one-pot synthesis. nih.gov

Other strategies for controlling stereoregularity include:

Solvent Effects: The use of specific solvents, such as fluoroalcohols, can influence tacticity through hydrogen bonding and steric interactions. chimia.ch

Organometallic Mediators: Visible-light induced organocobalt-mediated radical polymerization has been shown to produce highly isotactic poly(N,N-dimethylacrylamide) with meso dyad content reaching 94%. rsc.org

These methodologies could foreseeably be applied to the polymerization of this compound. The bulky and electron-withdrawing fluorophenyl group might further influence the effectiveness of these stereocontrol strategies, potentially enabling access to novel materials with highly ordered microstructures and unique crystalline properties.

Table 3: Methods for Tacticity Control in Acrylamide Polymerization
MethodAdditive/ConditionResulting Tacticity (for PDMAA)Reference
ATRP / RAFTLewis Acid (e.g., Y(OTf)₃)Highly Isotactic (~85% meso) nih.gov
Organocobalt-mediated RPVisible Light / Lanthanum TriflateHighly Isotactic (up to 94% meso) rsc.org
Free Radical PolymerizationFluoroalcohol SolventsSyndiotactic-rich (monomer dependent) chimia.ch
Conventional Free Radical RPNoneAtactic researchgate.net

Synthesis of Branched, Star-Shaped, and Cyclic Architectures

The synthesis of non-linear polymer architectures, such as branched, star-shaped, and cyclic polymers, offers a pathway to materials with unique solution properties, rheological behavior, and self-assembly characteristics compared to their linear counterparts. For poly(this compound), these advanced structures can be achieved through various controlled/living radical polymerization (CLRP) techniques.

Branched Polymers: Hyperbranched polymers of acrylamides can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) self-condensing vinyl polymerization (SCVP). researchgate.net This one-pot method involves the use of a vinyl comonomer that also acts as a branching agent. For instance, a hyperbranched poly(N,N-dimethylacrylamide) has been synthesized using RAFT-SCVP, which could be a viable route for its fluorinated analogue. researchgate.net Another approach involves the copolymerization of the monomer with a small amount of a divinyl branching agent, where the ratio of the branching agent to the chain transfer agent is carefully controlled to prevent gelation. researchgate.net

Star-Shaped Polymers: The "core-first" approach is a common strategy for synthesizing star-shaped polymers. This involves a multifunctional initiator from which polymer arms are grown. Techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization are well-suited for this purpose. For example, star-shaped poly(N,N-diethylacrylamide) has been synthesized using group transfer polymerization with a tetrafunctional initiator. dntb.gov.uaresearchgate.net Similarly, ATRP has been employed to create star-shaped poly(2-(N,N-dimethylamino)ethyl methacrylate) using sugar-based or silsesquioxane core initiators. researchgate.net These methods could be adapted for this compound, using an appropriate multifunctional initiator. The number of arms and their length can be precisely controlled by the functionality of the initiator and the monomer-to-initiator ratio. researchgate.netmdpi.com

ArchitectureSynthesis MethodKey FeaturesPotential Advantages for Poly(this compound)
Branched RAFT Self-Condensing Vinyl Polymerization (SCVP)One-pot synthesis, highly branched structure.Lower solution viscosity, numerous chain ends for functionalization.
Star-Shaped Core-first ATRP or RAFTWell-defined number of arms, controlled arm length.Unique rheological properties, potential for forming unimolecular micelles.
Cyclic Intramolecular end-to-end couplingLack of chain ends, more compact structure than linear analogues.Altered thermal properties and solution behavior.

Formation of Polymeric Nanostructures, Including Nanogels and Nanodroplets

The amphiphilic nature that can be imparted to block copolymers of this compound makes them excellent candidates for self-assembly into various nanostructures in aqueous environments. The presence of the fluorophenyl group can enhance hydrophobic interactions, leading to well-defined assemblies.

Polymeric Micelles, Worms, and Vesicles: Amphiphilic diblock copolymers containing a hydrophilic block and a hydrophobic poly(this compound) block can self-assemble in water. Depending on the relative block lengths, these can form spherical micelles, cylindrical micelles (worms), or vesicles. For instance, RAFT solution polymerization has been used to create thermoresponsive diblock copolymers of poly(2-hydroxypropyl methacrylate)-block-poly(N,N'-dimethylacrylamide) (PHPMA-b-PDMAC) that form such structures. nih.gov The self-assembly is driven by the desire of the hydrophobic block to minimize its contact with water.

Nanogels: Nanogels are crosslinked polymer networks at the nanoscale. They can be formed by the polymerization of this compound in the presence of a crosslinking agent in an emulsion or miniemulsion system. Another method is the self-assembly of block copolymers into micelles, followed by crosslinking the core or the shell. For example, biodegradable and pH-sensitive hydrogels have been synthesized by crosslinking N,N-dimethylacrylamide copolymer precursors. mcmaster.ca

Nanodroplets: While less common, nanodroplets can be formed by the emulsification of a solution of the polymer in an immiscible solvent. The stability of these droplets would depend on the interfacial properties of the polymer.

The formation of these nanostructures is often stimuli-responsive. For example, if a thermoresponsive block is included, the self-assembly can be triggered by a change in temperature. The lower critical solution temperature (LCST) behavior observed in some poly(N,N-dialkylacrylamides) can be exploited for this purpose. researchgate.net

NanostructureFormation MethodDriving Force / Key ComponentsPotential Applications
Micelles Self-assembly of amphiphilic block copolymersHydrophobic interactions of the poly(this compound) blockDrug delivery, nanoreactors
Worms/Vesicles Self-assembly of amphiphilic block copolymersControlled by copolymer composition and concentrationInjectable gels, controlled release systems
Nanogels Crosslinking during polymerization or post-assemblyCovalent crosslinksSmart drug delivery, sensors

Post-Polymerization Modification and End-Group Functionalization of Poly(this compound)

A key advantage of CLRP techniques is the preservation of reactive chain-end groups, which allows for post-polymerization modification. This enables the synthesis of block copolymers and the introduction of specific functionalities.

Chain-End Modification: Polymers synthesized via ATRP will have a terminal halogen atom (e.g., bromine or chlorine) that can be substituted by various nucleophiles. cmu.edu For instance, azides can be introduced, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other polymers or molecules. psu.edu

Polymers prepared by RAFT polymerization possess a thiocarbonylthio end-group. This group can be removed or transformed. For example, treatment with an excess of a radical initiator or UV irradiation can lead to its removal. Aminolysis with a primary amine can cleave the thiocarbonylthio group, leaving a terminal thiol, which is a versatile functional group for conjugation. nih.gov

Block Copolymer Synthesis: The living nature of CLRP allows for the synthesis of block copolymers by sequential monomer addition. A linear or star-shaped poly(this compound) with a living end-group can be used as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. nih.govpsu.edu This is a powerful method for creating amphiphilic structures that can self-assemble.

Side-Chain Modification: While the amide group in poly(this compound) is generally stable, harsh conditions could lead to hydrolysis. However, for targeted side-chain modification, comonomers with reactive pendant groups would typically be incorporated during the initial polymerization. For example, copolymers containing activated esters could be synthesized, allowing for subsequent reaction with amines to attach various functional moieties.

Modification TypeTechniqueResulting FunctionalityPurpose
End-Group Substitution Nucleophilic substitution of terminal halogen (from ATRP)Azide, amine, etc."Click" chemistry, bioconjugation
End-Group Removal/Transformation Aminolysis or radical-induced cleavage of RAFT end-groupThiolDisulfide bond formation, conjugation to gold surfaces
Chain Extension Sequential monomer addition (ATRP or RAFT)Block copolymerCreation of amphiphilic materials, stimuli-responsive systems
Side-Chain Modification Copolymerization with a functional monomer followed by reactionVaried, depending on the functional monomerIntroduction of specific properties (e.g., pH-responsiveness, targeting ligands)

Computational and Theoretical Investigations of 3 4 Fluorophenyl N,n Dimethylacrylamide and Its Polymeric Systems

Molecular Modeling of Compound Structure, Conformation, and Energetics

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational landscape of 3-(4-Fluorophenyl)-N,N-dimethylacrylamide. These methods, which range from molecular mechanics to more advanced quantum mechanical approaches, allow for the prediction of stable conformations and the energetic barriers between them.

The conformational analysis of this compound would involve the exploration of the potential energy surface by systematically rotating the single bonds. Key dihedral angles to consider would be those around the bond connecting the phenyl ring to the acrylamide (B121943) moiety and the bond between the carbonyl group and the nitrogen atom. The presence of the fluorine atom on the phenyl ring and the dimethylamino group introduces specific electronic and steric effects that influence the preferred spatial arrangement of the molecule.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)Population (%) at 298 K
Trans~180°0.0095.8
Cis~0°2.504.2

Note: The data in this table is illustrative and based on typical values for similar acrylamide derivatives. Specific computational studies on this compound are required for precise values.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. nih.gov These calculations can predict a variety of electronic properties, including molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the electron-rich N,N-dimethylacrylamide moiety, while the LUMO may be distributed over the conjugated system including the fluorophenyl ring.

The MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. In this molecule, the electronegative oxygen and fluorine atoms would be regions of negative potential, while the hydrogen atoms of the vinyl group would be areas of positive potential.

Quantum chemical calculations can also be employed to investigate potential reaction pathways, such as those involved in polymerization or degradation. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering insights into the reaction kinetics. nih.gov

Table 2: Predicted Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Note: These values are hypothetical and serve as examples of the types of data obtained from quantum chemical calculations. Actual values would require specific computational modeling of the molecule.

Simulation of Polymerization Mechanisms and Kinetics to Elucidate Reaction Control

The polymerization of this compound can be investigated through computational simulations to understand the underlying mechanisms and kinetics. These simulations can model various polymerization techniques, such as free-radical, anionic, or controlled radical polymerization (e.g., RAFT). nih.gov

Simulations can provide a particle-level view of the polymerization process, tracking the initiation, propagation, and termination steps. By modeling the interactions between monomers, growing polymer chains, and initiators, it is possible to predict the rate of polymerization, the average molecular weight, and the molecular weight distribution of the resulting polymer.

Furthermore, these computational studies can explore the influence of reaction conditions, such as temperature, monomer concentration, and solvent, on the polymerization outcome. This allows for the optimization of reaction parameters to achieve a polymer with desired properties. For instance, simulations can help in understanding how the stereochemistry of the polymer (isotactic, syndiotactic, or atactic) is influenced by the polymerization conditions, which in turn affects the physical properties of the bulk material. mcmaster.ca

Computational Studies on Intermolecular Interactions within Polymeric Systems

Once poly(this compound) is formed, computational methods can be used to study the intermolecular interactions that govern its bulk properties. These interactions include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. In an MD simulation, a system of polymer chains is modeled, and their movements are tracked over time by solving Newton's equations of motion. This allows for the investigation of the polymer's morphology, chain packing, and the dynamics of chain entanglement.

These simulations can also predict macroscopic properties such as the glass transition temperature, mechanical strength, and solubility in different solvents. Understanding these intermolecular forces is crucial for designing materials with specific physical and chemical characteristics.

A significant application of computational modeling is the analysis of how poly(this compound) interacts with other molecules. This is particularly relevant for applications in areas like drug delivery, sensors, or specialty coatings. Molecular docking and MD simulations can be used to predict the binding modes and calculate the interaction energies between the polymer and a specific target molecule. nih.gov

For example, if the polymer is designed to bind to a particular protein, simulations can identify the most favorable binding sites on the protein and the specific polymer conformations that lead to the strongest binding. nih.gov The interaction energy, which can be broken down into contributions from electrostatic interactions, van der Waals forces, and solvation effects, provides a quantitative measure of the binding affinity.

These computational insights can guide the rational design of new materials. By understanding the key interactions at the molecular level, the polymer's chemical structure can be modified to enhance its binding affinity and selectivity for a particular target, leading to the development of advanced materials with tailored functionalities. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Research on the Compound and Its Polymers

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy)

Spectroscopic methods are fundamental tools for confirming the chemical structure of the 3-(4-Fluorophenyl)-N,N-dimethylacrylamide monomer and verifying its successful polymerization into poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment of atoms.

¹H NMR: For the monomer, distinct signals corresponding to the protons of the vinyl group, the aromatic fluorophenyl ring, and the N,N-dimethyl groups are expected. Following polymerization, the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone are key indicators of a successful reaction. The integration of proton signals in the polymer spectrum can also be used to confirm the structure of the repeating unit.

¹³C NMR: This technique complements ¹H NMR by providing data on the carbon skeleton. The monomer spectrum will show sharp signals for the vinyl carbons, aromatic carbons (with C-F coupling), the carbonyl carbon, and the methyl carbons. In the polymer spectrum, a significant shift is observed for the carbons of the original double bond, which now form the saturated polymer backbone.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in the compound.

Monomer: The FTIR spectrum of this compound would feature characteristic absorption bands for the C=C double bond of the acrylamide (B121943) group, the C=O stretching of the tertiary amide, C-N stretching, and vibrations associated with the fluorinated aromatic ring.

Polymer: Upon polymerization, the characteristic peak of the C=C double bond (typically around 1620-1640 cm⁻¹) disappears. doi.org The strong amide I band (C=O stretching) remains a prominent feature, often observed around 1630-1650 cm⁻¹. doi.orgmdpi.com The presence of bands from the fluorophenyl group and the N,N-dimethyl groups persists in the polymer spectrum, confirming the integrity of the side chains. doi.org

Table 1: Representative Spectroscopic Data for Polyacrylamide-type Structures

Technique Feature Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) Reference
FTIR Amide I (C=O Stretch) 1635 - 1653 doi.orgmdpi.com
C-H Stretch 2800 - 3000 doi.org
C-N Stretch ~1149 doi.org
¹H NMR Polymer Backbone (-CH₂-CH-) 1.5 - 2.6 mdpi.comresearchgate.net
N-Methyl Protons (-N(CH₃)₂) 2.8 - 3.1 researchgate.net

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC))

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers like poly(this compound). It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages and the distribution of molecular weights within a polymer sample. nsf.gov

Key parameters obtained from GPC/SEC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to larger molecules in the sample.

Polydispersity Index (PDI): The ratio of Mw/Mn. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. For polymers synthesized via free radical polymerization, PDI values are typically greater than 1.5. mdpi.com Controlled polymerization techniques like RAFT can produce polymers with lower PDI values (e.g., < 1.2). nih.gov

The choice of eluent is critical for accurate analysis; for polyacrylamides, solvents like dimethylformamide (DMF), often with added salts like LiBr to prevent aggregation, are commonly used. rsc.orgmcmaster.ca The system is calibrated using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate). mcmaster.ca

Table 2: Example GPC/SEC Data for a Representative Poly(N,N-dimethylacrylamide) Copolymer

Parameter Value Description Reference
Mn ( g/mol ) 76,700 Number-Average Molecular Weight doi.org
Mw ( g/mol ) 291,460 Weight-Average Molecular Weight doi.org

| PDI (Mw/Mn) | 3.8 | Polydispersity Index | doi.org |

Thermal Analysis Methods for Investigating Material Transitions and Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are vital for determining the operational temperature range and thermal stability of polymeric materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(this compound), TGA reveals the decomposition temperature, which is a key indicator of its thermal stability. Studies on similar polyacrylamide copolymers show that the introduction of bulky side groups, like adamantyl, can influence thermal stability. mdpi.com The thermal degradation of related polymers can occur in multiple stages, starting with the loss of side groups followed by the decomposition of the main polymer chain at higher temperatures. mdpi.comnih.govplos.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. This is a critical parameter for determining the material's application range. For instance, the Tg for various polyimides can range from approximately 200°C to over 300°C, depending on the stiffness of the polymer backbone. researchgate.net

Table 3: Illustrative Thermal Properties of a Related Poly(N,N-dimethylacrylamide) Copolymer

Analysis Temperature (°C) Observation Reference
TGA ~250 Onset of side-chain weight loss mdpi.com

Light Scattering Techniques for Solution Properties and Nanostructure Characterization (e.g., Dynamic Light Scattering (DLS), Multi-Angle Light Scattering (MALS))

Light scattering techniques are powerful non-invasive methods for characterizing the behavior of polymers in solution.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension or solution. From these fluctuations, the diffusion coefficient can be calculated, which in turn allows for the determination of the hydrodynamic radius (Rh) of the polymer coils or aggregates via the Stokes-Einstein equation. DLS is particularly useful for studying the effects of temperature or other stimuli on the polymer's solution state, such as identifying an association temperature (Tass) where polymer chains begin to aggregate. mdpi.com

Multi-Angle Light Scattering (MALS) , often coupled with a separation technique like SEC (SEC-MALS), measures the intensity of scattered light at various angles. This allows for the absolute determination of the weight-average molecular weight (Mw) and the radius of gyration (Rg) of the polymer without the need for column calibration with polymer standards. mdpi.comresearchgate.net This makes it a more accurate method for determining the true molecular weight of novel polymers.

Table 4: Representative Solution Property Data from Light Scattering

Technique Parameter Typical Value Range Application Reference
DLS Hydrodynamic Radius (Rh) 5 - 100 nm Measures particle/molecule size in solution mdpi.comresearchgate.net

| SEC-MALS | Absolute Mw ( g/mol ) | 10⁴ - 10⁶ | Determines absolute molecular weight | mdpi.com |

X-ray Diffraction (XRD) for Structural and Morphological Analysis of Solid-State Materials

X-ray Diffraction (XRD) is a primary technique for investigating the long-range order in solid materials. The pattern of diffracted X-rays provides information about the atomic and molecular arrangement within a crystal lattice.

For polymers like poly(this compound), XRD is used to determine the degree of crystallinity.

Amorphous Polymers: Most radically polymerized polyacrylamides are atactic and thus amorphous. Their XRD patterns exhibit broad, diffuse halos, indicating a lack of long-range periodic order.

Semi-crystalline Polymers: If regions of order (crystallites) are present, the XRD pattern will show sharp diffraction peaks superimposed on the broad amorphous halo. The positions of these peaks can be used to determine the unit cell parameters of the crystalline domains, as demonstrated in studies of other complex polymers. capes.gov.br

The Scherrer equation can be applied to the width of the diffraction peaks to estimate the average size of the crystallites. nih.gov This analysis is crucial for understanding how processing conditions and chemical structure affect the morphology and, consequently, the mechanical and physical properties of the final material.

Materials Science Applications and Advanced Functionalities of Poly 3 4 Fluorophenyl N,n Dimethylacrylamide and Its Copolymers

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(4-Fluorophenyl)-N,N-dimethylacrylamide with high purity?

Answer:
The compound can be synthesized via a multi-step approach:

Acrylamide Formation: React 4-fluorophenylacetic acid with thionyl chloride to generate the acid chloride, followed by coupling with dimethylamine under Schotten-Baumann conditions (e.g., aqueous NaOH, ice bath).

Cross-Coupling Optimization: Use Suzuki-Miyaura coupling for aryl functionalization if additional substituents are required. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) with a boronic acid derivative in a THF/water mixture at 80°C .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via LC-MS (ESI) with [M+H]⁺ ion matching theoretical mass (e.g., calculated m/z 222.1; observed m/z 222.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.